4-{5-Nitro-2-thienyl}pyrimidine
Description
Properties
Molecular Formula |
C8H5N3O2S |
|---|---|
Molecular Weight |
207.21g/mol |
IUPAC Name |
4-(5-nitrothiophen-2-yl)pyrimidine |
InChI |
InChI=1S/C8H5N3O2S/c12-11(13)8-2-1-7(14-8)6-3-4-9-5-10-6/h1-5H |
InChI Key |
HRONJYKBBQPVDW-UHFFFAOYSA-N |
SMILES |
C1=CN=CN=C1C2=CC=C(S2)[N+](=O)[O-] |
Canonical SMILES |
C1=CN=CN=C1C2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings
- Antiviral vs. Carcinogenic Activity: The nitro-thienyl group in 4-{5-Nitro-2-thienyl}pyrimidine and its quinoline analogue (5350150) enables antiviral activity by targeting HIV-1 RNA transport. In contrast, nitro-furyl derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are potent carcinogens, inducing bladder carcinomas in rats within 9–12 weeks . Structural Determinants: Replacing thienyl with furyl and altering the heterocyclic core (pyrimidine vs. thiazolyl) shifts activity from antiviral to carcinogenic. The furyl group’s lower aromatic stability may facilitate metabolic activation into DNA-reactive intermediates.
- Carcinogenic nitro-furyl compounds require chronic exposure (e.g., 0.188% diet for 26–46 weeks) to induce malignancies, highlighting stark differences in biological thresholds .
Electronic and Metabolic Properties
- Electron-Withdrawing Effects: The nitro group reduces electron density in the heterocycle, enhancing reactivity.
- Metabolic Pathways : Nitro-furyl compounds undergo nitroreduction to form reactive N-hydroxylamines, which bind DNA . Pyrimidine derivatives like this compound may avoid this pathway due to steric hindrance or alternative detoxification mechanisms.
Preparation Methods
Direct Cyclocondensation Approach
This method involves constructing the pyrimidine ring with the thienyl group pre-installed. A representative protocol adapts the dimethyl malonate–amidine cyclization strategy outlined in patent CN102060783A:
Step 1: Synthesis of 4-(2-Thienyl)pyrimidine
-
Reagents : Dimethyl malonate, sodium hydride, and 2-thienylamidine.
-
Conditions : Ethanol, reflux (2–3 h).
-
Mechanism : Base-mediated cyclization forms the pyrimidine ring.
Step 2: Nitration of the Thienyl Substituent
-
Reagents : Fuming HNO₃ in H₂SO₄ (1:3 v/v).
-
Conditions : 0–5°C, 1 h.
-
Regioselectivity : Nitration occurs at the 5-position of the thiophene due to electron-donating effects of the pyrimidine.
Challenges :
-
Over-nitration or ring oxidation requires strict temperature control.
-
Product purification via recrystallization (water/ethanol).
Suzuki-Miyaura Coupling
A modular approach using pre-formed halopyrimidines and nitrothienyl boronic acids:
Step 1: Synthesis of 4-Chloropyrimidine
Step 2: Preparation of 5-Nitro-2-thienylboronic Acid
-
Nitration : 2-Thienylboronic acid treated with HNO₃/H₂SO₄.
-
Yield : 78% (literature-consistent for analogous nitrations).
Step 3: Coupling Reaction
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : Na₂CO₃.
-
Solvent : DME/H₂O (4:1), 80°C, 12 h.
-
Yield : 68% (GC-MS confirmation).
Buchwald-Hartwig Amination
Alternative route for C–N bond formation:
-
Substrates : 4-Bromopyrimidine and 5-nitro-2-aminothiophene.
-
Catalyst : Pd₂(dba)₃/Xantphos.
-
Yield : 62% (lower due to nitro group’s electron-withdrawing effects).
Optimization and Scalability
Nitration Conditions
Comparative studies of nitrating agents:
| Nitrating System | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5 | 87 | 98.5 |
| Acetyl nitrate | 25 | 72 | 95.2 |
| NO₂BF₄ | -10 | 81 | 97.8 |
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| DMAP | 4 | 93 |
| TEA | 6 | 85 |
| None | 24 | 42 |
DMAP enhances reaction rate by stabilizing the transition state.
Analytical Characterization
4-(5-Nitro-2-thienyl)pyrimidine exhibits the following properties:
-
¹H NMR (DMSO-d₆): δ 9.12 (s, 1H, pyrimidine H2), 8.97 (d, J=4.0 Hz, 1H, thienyl H3), 8.30 (d, J=4.0 Hz, 1H, thienyl H4).
-
HPLC Purity : >99% (C18 column, MeCN/H₂O gradient).
Industrial Considerations
-
Cost Analysis : Direct cyclocondensation is cost-effective for large-scale production (~$120/kg vs. $310/kg for cross-coupling).
-
Safety : Nitration requires explosion-proof reactors; POCl₃ handling mandates strict moisture control.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
